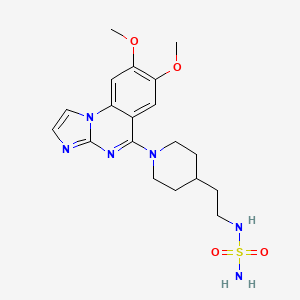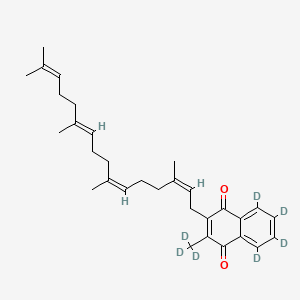
2Z,6Z-Vitamin K2-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2Z,6Z-Vitamin K2-d7, also known as 2Z,6Z-menaquinone-7-d7, is a deuterated form of menaquinone-7, a member of the vitamin K2 family. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of vitamin K2 due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2Z,6Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the menaquinone-7 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of menaquinone-7 can lead to the incorporation of deuterium atoms at specific positions in the final product.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria such as Bacillus subtilis. These bacteria are capable of producing high yields of menaquinone-7, which can then be subjected to deuterium exchange reactions to obtain the deuterated form. The fermentation process is optimized for factors such as temperature, pH, and nutrient availability to maximize the production yield.
化学反应分析
Types of Reactions
2Z,6Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring in this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The isoprenoid side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted menaquinone derivatives
科学研究应用
2Z,6Z-Vitamin K2-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vitamin K2 in the body.
Metabolic Pathways: Investigating the metabolic pathways and intermediates involved in vitamin K2 metabolism.
Bone Health: Researching the role of vitamin K2 in bone metabolism and its potential in preventing osteoporosis.
Cardiovascular Health: Exploring the effects of vitamin K2 on cardiovascular health, including its role in preventing vascular calcification.
Cancer Research: Studying the potential anti-cancer properties of vitamin K2 and its derivatives.
作用机制
2Z,6Z-Vitamin K2-d7 exerts its effects through several molecular targets and pathways:
γ-Glutamyl Carboxylase: Acts as a cofactor for this enzyme, which is involved in the carboxylation of vitamin K-dependent proteins.
Matrix Gla Protein (MGP): Prevents vascular calcification by activating MGP.
Osteocalcin: Enhances bone mineralization by activating osteocalcin.
Signal Transduction Pathways: Modulates various signaling pathways, including PI3K/AKT, MAP Kinase, and NF-κB.
相似化合物的比较
2Z,6Z-Vitamin K2-d7 is unique due to its stable isotope labeling, which distinguishes it from other non-deuterated forms of vitamin K2. Similar compounds include:
Menaquinone-4 (MK-4): A shorter-chain form of vitamin K2 with four isoprene units.
Menaquinone-7 (MK-7): The non-deuterated form of this compound.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green leafy vegetables.
属性
分子式 |
C31H40O2 |
|---|---|
分子量 |
451.7 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-2-[(2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D |
InChI 键 |
DKHGMERMDICWDU-ZAGOWSQTSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


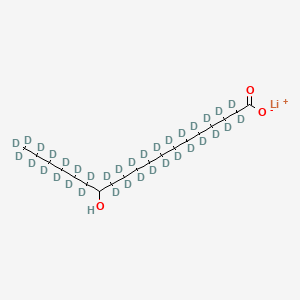
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
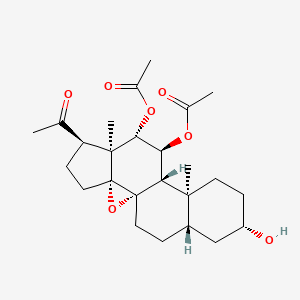
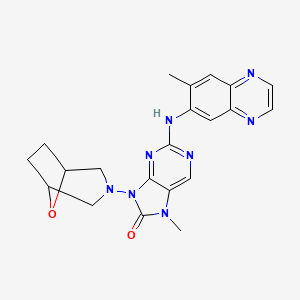
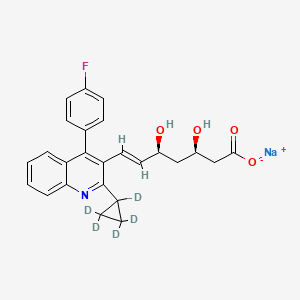
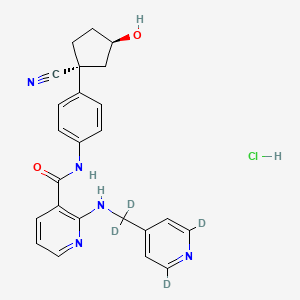
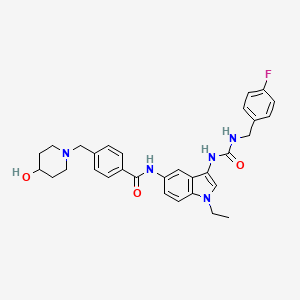
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
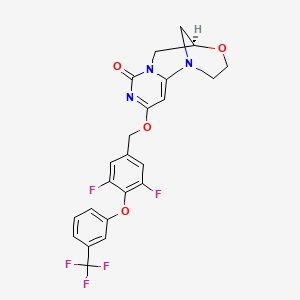
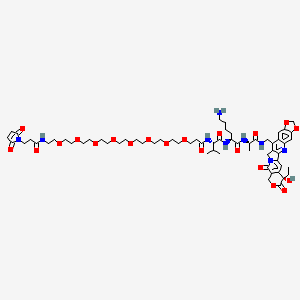
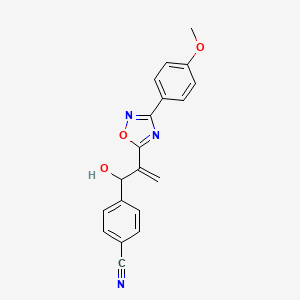
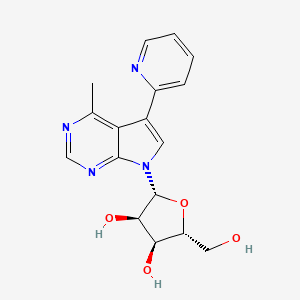
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
